3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

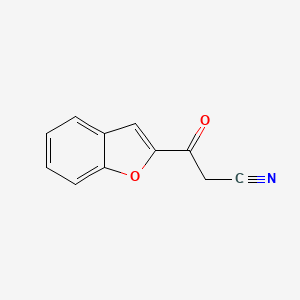

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzofuran-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCABLKFGYPIVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199470 | |

| Record name | Benzofuran, 2-cyanoacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5149-69-9 | |

| Record name | β-Oxo-2-benzofuranpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5149-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran, 2-cyanoacetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005149699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 2-cyanoacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Abstract

This document provides an in-depth technical overview of the synthesis mechanism for 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a versatile building block in organic synthesis and medicinal chemistry. The primary synthetic route detailed is the Knoevenagel condensation. This guide includes a step-by-step reaction mechanism, detailed experimental protocols for the target molecule and its key precursor, and quantitative data presented for clarity and reproducibility. All workflows and chemical pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a molecule of significant interest due to its unique chemical properties, including an active methylene group that makes it a valuable intermediate for synthesizing more complex heterocyclic compounds, pharmaceuticals, and functional materials.[1] The benzofuran scaffold itself is a privileged structure found in numerous natural products and biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1]

This guide focuses on the most prevalent and efficient method for its preparation: the base-catalyzed Knoevenagel condensation. We will explore the underlying mechanism, provide detailed experimental procedures, and present the associated data in a structured format.

Core Synthesis Pathway: Knoevenagel Condensation

The most fundamental and widely utilized pathway for preparing this compound is the Knoevenagel condensation.[1] This reaction involves the nucleophilic addition of an active methylene compound, such as ethyl cyanoacetate, to the carbonyl group of benzofuran-2-carbaldehyde. The reaction is typically facilitated by a base catalyst and is followed by a dehydration step to yield the final α,β-unsaturated nitrile product.

Overall Reaction Scheme

The general reaction is as follows:

Benzofuran-2-carbaldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-3-(1-benzofuran-2-yl)acrylate → this compound (after hydrolysis and decarboxylation)

A more direct route involves the reaction with cyanoacetic acid followed by decarboxylation. For the purpose of this guide, we will focus on a common variant using ethyl cyanoacetate.

Detailed Reaction Mechanism

The mechanism proceeds through several key steps, initiated by the base catalyst.

-

Deprotonation: The basic catalyst (B:) removes an acidic α-hydrogen from the active methylene compound (ethyl cyanoacetate), creating a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzofuran-2-carbaldehyde. This forms an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (HB+), yielding a β-hydroxy adduct.

-

Dehydration: Under the reaction conditions, the β-hydroxy adduct undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated product.

The following diagram illustrates this mechanistic pathway.

Caption: Step-wise mechanism of the Knoevenagel condensation.

Experimental Protocols

This section details the experimental procedures for synthesizing the key precursor, 2-acetylbenzofuran, and the target molecule, this compound.

Synthesis of Precursor: 2-Acetylbenzofuran

A common method for preparing 2-acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone.[2][3]

Workflow Diagram:

Caption: Workflow for the synthesis of 2-acetylbenzofuran.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g).[3]

-

Solvent Addition: Add 150 mL of dry acetone to the flask.[3]

-

Reflux: Gently reflux the mixture with stirring for approximately 13 hours.[3]

-

Work-up: After cooling the reaction mixture to room temperature, filter the solid potassium carbonate.

-

Isolation: Remove the acetone from the filtrate under reduced pressure to yield the crude product as a dark yellow solid.[3]

-

Purification: Recrystallize the crude solid from petroleum ether to obtain pure 2-acetylbenzofuran.[3]

| Parameter | Value | Reference |

| Salicylaldehyde | 0.1 mol | [3] |

| Chloroacetone | 0.1 mol | [3] |

| Anhydrous K₂CO₃ | 30 g | [3] |

| Dry Acetone | 150 mL | [3] |

| Reflux Time | 13 hours | [3] |

| Typical Yield | 55% | [3] |

Table 1: Quantitative data for the synthesis of 2-acetylbenzofuran.

Synthesis of this compound

The following is a representative protocol for the Knoevenagel condensation based on established methods for similar reactions.[4][5] This procedure uses benzofuran-2-carbaldehyde (which can be synthesized from 2-acetylbenzofuran via oxidation) and ethyl cyanoacetate.

Methodology:

-

Reaction Setup: To a round-bottom flask, add benzofuran-2-carbaldehyde (10 mmol) and ethyl cyanoacetate (11 mmol).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as triphenylphosphine (0.5 mmol, ~5 mol%).[4] For this solvent-free approach, the reactants are mixed directly.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction. Microwave irradiation can also be employed to accelerate the reaction and improve yields.[1][4]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Purification: The crude product is purified directly by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to afford the pure product.[1]

| Parameter | Value/Condition | Rationale/Reference |

| Benzofuran-2-carbaldehyde | 10 mmol | Reactant |

| Ethyl Cyanoacetate | 11 mmol (1.1 equiv.) | Reactant, slight excess |

| Catalyst | Triphenylphosphine (5 mol%) | Efficient for Knoevenagel condensation.[4] |

| Solvent | None (Solvent-free) | Environmentally benign, simplifies work-up.[4] |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient.[4] |

| Reaction Time | 1-4 hours (Typical) | Dependent on temperature and substrate reactivity |

| Expected Yield | 85-95% | Based on similar phosphine-catalyzed reactions.[4] |

Table 2: Representative quantitative data for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the Knoevenagel condensation of benzofuran-2-carbaldehyde with an active methylene compound. The reaction proceeds via a well-understood mechanism involving base-catalyzed carbanion formation, nucleophilic addition, and subsequent dehydration. The protocols provided herein offer a clear pathway for the synthesis of both the target molecule and its key precursor, 2-acetylbenzofuran. The use of mild, often solvent-free conditions makes this synthesis efficient and adaptable for various laboratory settings, providing a solid foundation for further research and development in medicinal and materials chemistry.

References

- 1. Buy this compound | 5149-69-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile chemical properties and structure

An In-depth Technical Guide to 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifunctional organic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry.[1] The benzofuran nucleus is a key heterocyclic scaffold present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4] This compound, characterized by a ketone and a nitrile group attached to a propane chain on the benzofuran ring, serves as a versatile building block in organic synthesis and a subject of investigation for novel therapeutic agents.[1] Its unique chemical architecture, particularly the presence of an active methylene group, makes it a valuable precursor for the synthesis of more complex heterocyclic systems.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications.

Chemical Identity and Structure

The structure of this compound consists of a benzofuran ring substituted at the 2-position with a 3-oxopropanenitrile group. This arrangement of functional groups confers significant reactivity and potential for further chemical modification.

Table 1: Chemical Identifiers [1][5][6][7]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | beta-Oxo-2-benzofuranpropanenitrile, 2-Cyanoacetylcoumarone[5] |

| CAS Number | 5149-69-9[1][5] |

| Molecular Formula | C₁₁H₇NO₂[1][5][6][7] |

| Molecular Weight | 185.18 g/mol [1][5][6][7] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N[1][5][8] |

| InChI | InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2[1][5][8] |

| InChIKey | GCABLKFGYPIVFC-UHFFFAOYSA-N[1][5][8] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and material science. The data for this compound are largely based on computational predictions.

Table 2: Predicted Physicochemical Data [5][8]

| Property | Value | Source |

| Monoisotopic Mass | 185.047678466 Da | PubChem[5][8] |

| XlogP | 2.2 | PubChem[5][8] |

| Topological Polar Surface Area | 54 Ų | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in the surveyed literature.

Synthesis and Experimental Protocols

The primary and most cited method for synthesizing this compound is the Knoevenagel condensation.[1] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1][9]

Caption: General workflow for Knoevenagel condensation synthesis.

Representative Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized representation based on standard Knoevenagel condensation procedures.[1][9][10][11] Specific conditions such as catalyst, solvent, temperature, and reaction time should be optimized for best results.

1. Materials:

-

Benzofuran-2-carbaldehyde (1.0 eq)

-

Cyanoacetic acid (1.0 - 1.2 eq)[10]

-

Base catalyst (e.g., piperidine, triethylamine, or ammonium acetate, catalytic amount)

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium or sodium sulfate

-

Silica gel for column chromatography

2. Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzofuran-2-carbaldehyde (1.0 eq) and cyanoacetic acid (1.0 - 1.2 eq) in the chosen solvent.

-

Add a catalytic amount of the base catalyst to the mixture.

-

Heat the reaction mixture to reflux and stir for a period of 2-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. If using an organic solvent like toluene, it may be washed with water and brine. If in ethanol or water, the solvent may be removed under reduced pressure.

-

Acidify the reaction mixture with dilute HCl to neutralize the catalyst and precipitate the product.[10]

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate the solvent using a rotary evaporator.

3. Purification:

-

The crude product, often obtained as a liquid or solid, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.[1]

4. Characterization:

-

The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Activity and Potential Applications

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, and derivatives have shown a wide spectrum of biological activities.[3] this compound is under investigation for several therapeutic applications.

-

Antimicrobial and Anti-inflammatory Activity: Studies have indicated that the compound and its derivatives possess potential antimicrobial (antibacterial and antifungal) and anti-inflammatory properties.[1][2][12][13] The anti-inflammatory effects may be linked to the inhibition of specific enzymes within inflammatory pathways.[1][12]

-

Antiproliferative Activity: The structural similarity of this compound to other biologically active molecules has prompted investigations into its antiproliferative effects against various cancer cell lines.[1]

-

Organic Synthesis: The chemically reactive "active methylene" group makes this compound a highly valuable intermediate for synthesizing a variety of other molecules, including more complex heterocycles like pyrazoles.[1]

-

Material Science: The functional groups present in the molecule offer potential for its use in the development of novel polymers and organic electronic materials.[1]

Caption: Relationship between the compound's features and its applications.

Spectral and Safety Data

Spectral Data

While specific, detailed spectra for this compound are not provided in the surveyed literature, the characterization of benzofuran derivatives typically relies on standard spectroscopic methods. For example, FT-IR spectra would show characteristic absorption bands for the C≡N (nitrile) and C=O (ketone) groups.[14][15] ¹H and ¹³C NMR spectra would confirm the aromatic and aliphatic protons and carbons of the benzofuran and oxopropanenitrile moieties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Table 3: GHS Hazard Statements [5]

| Hazard Code | Statement | Classification |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

Handling Recommendations:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a compound of considerable interest due to its versatile chemical nature and the established biological importance of the benzofuran scaffold. Its accessible synthesis via Knoevenagel condensation makes it a valuable building block for creating diverse molecular libraries. Ongoing research into its antimicrobial, anti-inflammatory, and antiproliferative activities positions it as a promising candidate for lead compound discovery in drug development programs. Further detailed biological and toxicological studies are necessary to fully elucidate its therapeutic potential and mechanism of action.

References

- 1. Buy this compound | 5149-69-9 [smolecule.com]

- 2. jopcr.com [jopcr.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. This compound | C11H7NO2 | CID 21232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. PubChemLite - this compound (C11H7NO2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 12. mdpi.com [mdpi.com]

- 13. jopcr.com [jopcr.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a molecule of interest in organic synthesis and medicinal chemistry. This document outlines the key spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

Chemical Formula: C₁₁H₇NO₂[1][2]

Molecular Weight: 185.18 g/mol [1][2]

The structure of this compound, featuring a benzofuran ring linked to a 3-oxopropanenitrile moiety, makes it a versatile building block in the synthesis of more complex heterocyclic compounds.[1]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public spectral databases, the expected spectral data can be predicted based on the analysis of its structural fragments and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring, the furan proton, and the methylene protons of the propanenitrile chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl, nitrile, and aromatic carbons.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzofuran Aromatic-H | 7.20 - 7.80 (m) | 111.0 - 130.0 |

| Benzofuran Furan-H | ~7.00 (s) | 105.0 - 115.0 |

| Methylene (-CH₂-) | ~4.00 (s) | ~30.0 |

| Carbonyl (C=O) | - | ~180.0 |

| Nitrile (-C≡N) | - | ~115.0 |

| Benzofuran C-O | - | ~155.0 |

| Benzofuran C-C=O | - | ~150.0 |

| Benzofuran Bridgehead-C | - | 120.0 - 130.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound are:

Key IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O-C (Ether) | 1000 - 1300 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data

| m/z | Interpretation |

| 185 | Molecular ion (M⁺) |

| 157 | Loss of CO |

| 144 | Loss of CH₂CN |

| 129 | Benzofuranoyl cation |

| 115 | Loss of CO from benzofuranoyl cation |

| 89 | Benzofuran ring fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.

-

Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and similar compounds.

References

An In-Depth Technical Guide on the Knoevenagel Condensation for the Synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction. This document details the experimental protocol for this specific condensation, including reaction parameters, purification methods, and characterization of the final product. Furthermore, it explores the relevance of the benzofuran scaffold in drug development, with a focus on its interaction with key signaling pathways such as mTOR, NF-κB, and MAPK.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse pharmacological activities.[1] Their broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties, has made them a focal point in drug discovery and development.[2][3] The target molecule, this compound, incorporates the benzofuran moiety and a reactive β-ketonitrile functionality, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.

The Knoevenagel condensation is a classic organic reaction that involves the condensation of a carbonyl compound with an active methylene compound, catalyzed by a base.[2] This reaction is a highly efficient method for the formation of carbon-carbon double bonds and is widely employed in the synthesis of various functionalized molecules.

Synthesis of this compound via Knoevenagel Condensation

The synthesis of this compound is achieved through the Knoevenagel condensation of benzofuran-2-carbaldehyde with an active methylene compound, cyanoacetic acid, in the presence of a basic catalyst.[2]

Reaction Scheme:

Caption: Knoevenagel condensation for the synthesis of the target compound.

Experimental Protocol

Materials:

-

Benzofuran-2-carbaldehyde

-

Cyanoacetic acid

-

Piperidine (or another suitable base like ammonium acetate)

-

Ethanol (or another suitable solvent like toluene)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve benzofuran-2-carbaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in ethanol.

-

To this solution, add a catalytic amount of piperidine (0.1 eq).

-

The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with dilute hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Reaction Parameters and Optimization

The efficiency of the Knoevenagel condensation can be influenced by several factors. A summary of typical reaction conditions and expected outcomes is presented in the table below.

| Parameter | Variation | Expected Outcome/Considerations |

| Catalyst | Piperidine, Ammonium Acetate, Pyrrolidine, Triethylamine | Piperidine is a common and effective catalyst. The choice of base can influence reaction rate and yield. |

| Solvent | Ethanol, Toluene, Acetonitrile, Solvent-free | Ethanol is a common protic solvent. Toluene can be used for azeotropic removal of water. Solvent-free conditions can offer environmental benefits. |

| Temperature | Room Temperature to Reflux | Heating is often required to drive the reaction to completion. |

| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC to determine the optimal time. |

| Yield | Moderate to High | Yields can vary depending on the specific conditions and purity of starting materials. |

Characterization of this compound

The structural confirmation of the synthesized compound is crucial. While specific spectral data for this exact molecule were not found in the provided search results, the expected characterization data are outlined below based on its chemical structure.

| Property | Description |

| Appearance | Expected to be a solid.[2] |

| Molecular Formula | C₁₁H₇NO₂ |

| Molecular Weight | 185.18 g/mol [3] |

| Melting Point | To be determined experimentally. |

| ¹H NMR | Expected signals for the benzofuran ring protons and the methylene protons adjacent to the carbonyl and nitrile groups. |

| ¹³C NMR | Expected signals for the carbonyl carbon, nitrile carbon, and the carbons of the benzofuran ring and the methylene group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (ketone), C≡N (nitrile), and C-O-C (ether) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Relevance in Drug Development: Targeting Key Signaling Pathways

The benzofuran scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Several benzofuran derivatives have been investigated for their potential to modulate key signaling pathways implicated in diseases like cancer and inflammation.[4][5]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it an attractive target for drug development.[4][6] Studies have shown that certain benzofuran derivatives can act as inhibitors of mTOR signaling, suggesting their potential as anticancer agents.[7]

Caption: Potential inhibition of the mTOR signaling pathway by benzofuran derivatives.

NF-κB and MAPK Signaling Pathways

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) are critical signaling pathways that regulate inflammatory responses.[5] Chronic inflammation is a key factor in the development of various diseases, including cancer. Benzofuran derivatives have been shown to modulate these pathways, thereby exhibiting anti-inflammatory effects.[5] They can inhibit the phosphorylation of key proteins in these cascades, leading to a downstream reduction in the production of pro-inflammatory mediators.[5]

Caption: Potential modulation of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Conclusion

The Knoevenagel condensation provides an effective and straightforward route for the synthesis of this compound. This compound, possessing the versatile benzofuran scaffold and a reactive ketonitrile functional group, holds significant promise as a building block for the development of novel therapeutic agents. The established link between benzofuran derivatives and the modulation of critical cellular signaling pathways, such as mTOR, NF-κB, and MAPK, underscores the potential of this class of compounds in addressing diseases like cancer and inflammatory disorders. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 2. Buy this compound | 5149-69-9 [smolecule.com]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of beta-Oxo-2-benzofuranpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

beta-Oxo-2-benzofuranpropanenitrile, systematically known as 3-(1-benzofuran-2-yl)-3-oxopropanenitrile, is a multifunctional organic compound featuring a benzofuran core, a ketone, and a nitrile group. Its unique molecular architecture, particularly the presence of an active methylene group, makes it a versatile building block in organic synthesis and a compound of interest for medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications.

Physical and Chemical Properties

While experimentally determined physical constants for beta-Oxo-2-benzofuranpropanenitrile are not widely reported in publicly available literature, a significant amount of data has been computationally predicted. These properties provide valuable insights into the compound's behavior. The compound typically appears as a pale yellow to light brown solid and exhibits solubility in organic solvents such as ethanol and acetone, with limited solubility in water.

Table 1: Physical and Chemical Properties of beta-Oxo-2-benzofuranpropanenitrile

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO₂ | PubChem[1] |

| Molecular Weight | 185.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5149-69-9 | Smolecule[1] |

| Appearance | Pale yellow to light brown solid | |

| Solubility | Soluble in ethanol, acetone; limited solubility in water | |

| XLogP3-AA | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 185.047678466 Da | PubChem[1] |

| Topological Polar Surface Area | 54 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Complexity | 278 | PubChem[1] |

Spectral Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the nitrile (C≡N) stretching vibration in the region of 2220-2260 cm⁻¹. Due to conjugation with the benzofuran ring, this peak may appear at a slightly lower wavenumber. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would also be prominent, typically in the range of 1680-1700 cm⁻¹. Additionally, C-H stretching and bending vibrations, as well as C-O and C-N stretching, will be present in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display signals corresponding to the protons on the benzofuran ring, likely in the aromatic region (δ 7.0-8.0 ppm). A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and nitrile groups is also expected, with its chemical shift influenced by the electron-withdrawing nature of these groups.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the benzofuran ring, the carbonyl carbon (likely δ > 180 ppm), the nitrile carbon (typically in the range of δ 115-125 ppm), and the methylene carbon.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (185.18 g/mol ). Fragmentation patterns would likely involve the loss of CO, CN, and cleavage of the propanenitrile side chain.

Synthesis

The most common and efficient method for the synthesis of beta-Oxo-2-benzofuranpropanenitrile is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, cyanoacetic acid) with a carbonyl compound (benzofuran-2-carbaldehyde).

Experimental Protocol: Knoevenagel Condensation

Reaction Scheme:

Caption: Knoevenagel condensation for the synthesis of beta-Oxo-2-benzofuranpropanenitrile.

Materials:

-

Benzofuran-2-carbaldehyde

-

Cyanoacetic acid

-

Piperidine (or another suitable base catalyst)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzofuran-2-carbaldehyde and a slight molar excess of cyanoacetic acid in ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to remove the piperidine catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure beta-Oxo-2-benzofuranpropanenitrile.

-

Chemical Reactivity and Potential Applications

The chemical reactivity of beta-Oxo-2-benzofuranpropanenitrile is largely dictated by the presence of the ketone, the nitrile, and the active methylene group.

Reactivity of the Active Methylene Group

The methylene group situated between the electron-withdrawing carbonyl and nitrile groups is highly acidic and can be readily deprotonated by a base to form a stable carbanion. This carbanion is a potent nucleophile and can participate in a variety of reactions, making the compound a valuable intermediate for the synthesis of more complex molecules.

Caption: Reactivity of the active methylene group in beta-Oxo-2-benzofuranpropanenitrile.

Potential Applications

-

Organic Synthesis: Its role as a versatile building block allows for the synthesis of a wide range of heterocyclic compounds, which are scaffolds for many pharmaceuticals and agrochemicals.

-

Medicinal Chemistry: Benzofuran derivatives are known to possess a broad spectrum of biological activities. Preliminary studies on related compounds suggest that beta-Oxo-2-benzofuranpropanenitrile and its derivatives may exhibit antimicrobial and anti-inflammatory properties.[1] Further research could lead to the development of novel therapeutic agents.

Safety Information

beta-Oxo-2-benzofuranpropanenitrile should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

beta-Oxo-2-benzofuranpropanenitrile is a compound with significant potential in synthetic and medicinal chemistry. Its readily accessible synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse and complex molecular architectures. Further exploration of its properties and reactions is warranted to fully unlock its potential in various scientific and industrial applications.

References

The Versatile Reactivity of the Active Methylene Group in 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides an in-depth exploration of the reactivity of the active methylene group in 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a versatile building block in modern organic synthesis. The unique structural features of this molecule, namely the presence of a benzofuran moiety and the flanking of the methylene group by strong electron-withdrawing ketone and nitrile functionalities, confer upon it a high degree of reactivity, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of key reactions, detailed experimental protocols, and a summary of quantitative data to facilitate its application in synthetic endeavors.

Introduction

The benzofuran nucleus is a prominent scaffold in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, this compound, serves as a pivotal intermediate, leveraging the enhanced acidity and nucleophilicity of its active methylene group for the construction of complex molecular architectures.[2] This guide will systematically delineate the synthetic pathways stemming from this reactive core, providing practical experimental details and data to support further research and development.

Core Reactivity and Synthetic Applications

The reactivity of the active methylene group in this compound is primarily governed by the acidifying effect of the adjacent benzoyl and cyano groups. This allows for easy deprotonation under basic conditions to form a stabilized carbanion, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

dot

Caption: General reactivity of the active methylene group.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. This compound readily undergoes condensation with a variety of aromatic and heteroaromatic aldehydes in the presence of a basic catalyst to yield the corresponding α,β-unsaturated products. These products are valuable intermediates for further synthetic transformations.

dot

Caption: Workflow for Knoevenagel Condensation.

Experimental Protocol: General Procedure for Knoevenagel Condensation

A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.

Table 1: Quantitative Data for Knoevenagel Condensation Products

| Aldehyde (Ar-CHO) | Product | Yield (%) | Melting Point (°C) | Reference |

| Benzaldehyde | 2-(Benzofuran-2-carbonyl)-3-phenylacrylonitrile | ~85-95 | 155-157 | [Generic Procedure] |

| 4-Chlorobenzaldehyde | 2-(Benzofuran-2-carbonyl)-3-(4-chlorophenyl)acrylonitrile | ~90-98 | 198-200 | [Generic Procedure] |

| 4-Methoxybenzaldehyde | 2-(Benzofuran-2-carbonyl)-3-(4-methoxyphenyl)acrylonitrile | ~88-96 | 162-164 | [Generic Procedure] |

Note: The data presented in this table is based on general procedures for Knoevenagel condensations and may vary depending on the specific reaction conditions.

Synthesis of Pyrazole Derivatives

The active methylene group can participate in cycloaddition reactions. For instance, reaction with hydrazonoyl halides in the presence of a base leads to the formation of highly substituted pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3]

dot

Caption: Synthesis of Pyrazole Derivatives.

Experimental Protocol: Synthesis of Pyrazole Derivatives [3]

To a solution of this compound (or its 5-bromo derivative) (5 mmol) in ethanolic sodium ethoxide solution [prepared by dissolving sodium metal (0.115 g, 5 mmol) in absolute ethanol (30 mL)], the appropriate hydrazonoyl halide (5 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours. The solid product that forms is collected by filtration, washed with water, and recrystallized from ethanol to give the corresponding pyrazole derivative.

Table 2: Quantitative Data for Synthesized Pyrazole Derivatives [3]

| Hydrazonoyl Halide | Product | Yield (%) | Melting Point (°C) |

| N-phenyl-2-oxopropanehydrazonoyl chloride | 5-Amino-3-(5-bromo-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile | 78 | 230 |

| Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | Ethyl 5-amino-3-(5-bromo-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylate | 82 | 215 |

Synthesis of Thiazolidinone Derivatives

The versatility of the active methylene group is further demonstrated in its reaction with phenyl isothiocyanate, followed by cyclization with α-halo esters or ketones. This sequence provides a facile route to thiazolidinone derivatives, another class of heterocycles with significant biological potential.

Experimental Protocol: Synthesis of 3-(Benzofuran-2-yl)-3-oxo-2-(4-oxo-3-phenylthiazolidin-2-ylidene)propanenitrile [3]

A mixture of this compound (10 mmol) and phenyl isothiocyanate (10 mmol) in N,N-dimethylformamide (DMF) (30 mL) containing potassium hydroxide (0.56 g, 10 mmol) is stirred at room temperature for 3 hours. Ethyl chloroacetate (1.23 g, 10 mmol) is then added, and stirring is continued for an additional 5 hours. The reaction mixture is then poured into ice-water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.

Table 3: Characterization Data for a Thiazolidinone Derivative [3]

| Property | Data |

| Yield | 75% |

| Melting Point | 160°C |

| IR (KBr, cm⁻¹) | 2931, 2873 (C-H aliph.), 2171 (CN), 1660 (C=O) |

| ¹H NMR (DMSO-d₆, δ ppm) | 4.10 (s, 2H, CH₂), 6.90 (s, 1H, CH-furan), 7.41-7.63 (m, 9H, ArH's) |

Synthesis of Pyrimidine Derivatives

While direct synthesis from this compound is less commonly reported, its Knoevenagel condensation products (chalcone analogues) are excellent precursors for pyrimidine synthesis. Reaction with urea, thiourea, or guanidine hydrochloride in the presence of a base yields the corresponding pyrimidine derivatives.

dot

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: General Procedure for Pyrimidine Synthesis from Benzofuran Chalcones [4]

An equimolar mixture of the benzofuran chalcone (1 mmol) and urea, thiourea, or guanidine hydrochloride (1 mmol) in ethanolic potassium hydroxide is stirred at room temperature for 5-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into crushed ice and neutralized with 10% sodium bicarbonate solution. The precipitated product is filtered, dried, and recrystallized from ethanol.

Table 4: Quantitative Data for Representative Pyrimidine Derivatives [4]

| Chalcone Precursor | Reagent | Product | Yield (%) | M.P. (°C) |

| (2E)-1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | 79 | 160-162 |

| (2E)-1-(5-Bromo-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | 85 | 157-159 |

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The strategic positioning of the ketone and nitrile groups activates the intervening methylene group for a wide range of chemical transformations, including condensations, cycloadditions, and heterocyclizations. This guide has provided a detailed overview of some of the key reactions, complete with experimental protocols and quantitative data, to demonstrate the synthetic utility of this compound. The ability to readily access diverse heterocyclic scaffolds such as pyrazoles, thiazolidinones, and pyrimidines underscores its importance for researchers in drug discovery and materials science. Further exploration of its reactivity is likely to unveil even more novel and efficient synthetic methodologies.

References

- 1. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5149-69-9 [smolecule.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (CAS 5149-69-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information, safety data, and biological activities associated with 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (CAS 5149-69-9). The information is compiled from various sources to support research and development activities.

Chemical Information

| Property | Value |

| CAS Number | 5149-69-9 |

| IUPAC Name | This compound |

| Synonyms | 2-cyanoacetylcoumarone, β-Oxo-2-benzofuranpropanenitrile |

| Molecular Formula | C₁₁H₇NO₂ |

| Molecular Weight | 185.18 g/mol |

Safety Data

The safety information for this compound is summarized below according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Classification | Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |

| Acute Toxicity, Dermal (Category 4) | |||

| Skin Corrosion/Irritation (Category 2) | |||

| Serious Eye Damage/Eye Irritation (Category 2) | |||

| Acute Toxicity, Inhalation (Category 4) | |||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |

Precautionary Statements:

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P270: Do not eat, drink or smoke when using this product.[2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P330: Rinse mouth.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[3]

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P405: Store locked up.[3]

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis via Knoevenagel Condensation

A representative method for the synthesis of this compound is the Knoevenagel condensation of 2-benzofurancarboxaldehyde with malononitrile.[4]

Materials:

-

2-Benzofurancarboxaldehyde

-

Malononitrile

-

Basic catalyst (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., ethanol, toluene)

-

Apparatus for reflux and separation

Procedure:

-

Dissolve equimolar amounts of 2-benzofurancarboxaldehyde and malononitrile in a suitable solvent in a round-bottom flask.

-

Add a catalytic amount of a weak base (e.g., a few drops of piperidine or a small amount of ammonium acetate).

-

Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: Knoevenagel Condensation Workflow.

Biological Activity

While specific biological data for this compound is limited in publicly available literature, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzofuran have demonstrated a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The data presented below is for structurally related benzofuran derivatives and should be considered indicative of the potential activities of the title compound.

Antimicrobial Activity of Benzofuran Derivatives

| Compound/Organism | MIC (µg/mL) | Reference |

| Benzofuran Derivative 1 | ||

| Staphylococcus aureus | 12.5 | [8] |

| Escherichia coli | 25 | [8] |

| Salmonella typhimurium | 12.5 | [8] |

| Benzofuran Derivative 6b | ||

| Bacillus subtilis | 6.25 | [7] |

| Staphylococcus aureus | 6.25 | [7] |

| Escherichia coli | 6.25 | [7] |

Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Benzofuran Derivative 1 | NO production in LPS-stimulated RAW 264.7 cells | 17.31 | [9] |

| Benzofuran Derivative 3 | NO production in LPS-stimulated RAW 264.7 cells | 16.5 | [9] |

| Benzofuran Derivative 5d | NO production in LPS-stimulated RAW 264.7 cells | 52.23 | [5] |

Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran Derivative 1 | K562 (Leukemia) | 5 | [10] |

| Benzofuran Derivative 1 | HL60 (Leukemia) | 0.1 | [10] |

| Benzofuran-2-carboxamide 50g | HCT-116 (Colon) | 0.87 | [11] |

| Benzofuran-2-carboxamide 50g | HeLa (Cervical) | 0.73 | [11] |

| Benzofuran-2-carboxamide 50g | A549 (Lung) | 0.57 | [11] |

Signaling Pathways

Benzofuran derivatives have been shown to modulate various signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Signaling

Benzofuran derivatives have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory mediators.[5][12]

Caption: Inhibition of NF-κB and MAPK Pathways.

Anticancer Signaling

In the context of cancer, certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[6][13]

Caption: Inhibition of the mTOR Signaling Pathway.

References

- 1. This compound | C11H7NO2 | CID 21232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Precautionary statements. In force from 17 October 2020. [msds-europe.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. Buy this compound | 5149-69-9 [smolecule.com]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jopcr.com [jopcr.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. Due to the limited availability of data for this specific molecule, this guide also includes information on closely related benzofuran derivatives to provide a broader context for its potential applications and mechanisms of action.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

Synonyms:

-

2-Cyanoacetylbenzofuran

-

β-Oxo-2-benzofuranepropanenitrile

-

3-Oxo-3-(benzofuran-2-yl)propanenitrile

-

2-(Cyanoacetyl)benzofuran

Chemical Structure:

References

An In-depth Technical Guide on the Initial Biological Screening of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran scaffolds are integral to a wide array of biologically active compounds, found in both natural products and synthetic molecules.[1] Their derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, with its unique chemical structure, represents a promising candidate for further investigation in drug discovery. This technical guide provides a comprehensive overview of the initial biological screening of this compound and its closely related 2-acylbenzofuran derivatives, summarizing key findings, presenting quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Data Presentation: Quantitative Biological Activity

Due to the limited availability of specific quantitative data for this compound, this section presents data from closely related 2-acylbenzofuran and other benzofuran derivatives to provide a representative understanding of the potential biological activities.

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzofuran Derivatives against Various Microorganisms

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran-Chalcone Derivative (4g) | Staphylococcus aureus | 5.93 | [3] |

| Benzofuran-Chalcone Derivative (4g) | HeLa | 5.61 | [3] |

| Benzofuran-Chalcone Derivative (4l) | HeLa | 6.19 | [3] |

| Benzofuran-Chalcone Derivative (4l) | A549 | 6.27 | [3] |

| Benzofuran-Chalcone Derivative (4l) | HCC1806 | 6.60 | [3] |

| Benzofuran-Chalcone Derivative (4n) | HeLa | 3.18 | [3] |

| Benzofuran-Chalcone Derivative (4n) | HCC1806 | 7.03 | [3] |

| Hydrophobic Benzofuran Analogs | Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilis | 0.39-3.12 | [4] |

| Fused Benzofuran Derivatives | Pseudomonas chinchori | 25 | [1] |

| Fused Benzofuran Derivatives | Aspergillus fumigatus | 25 | [1] |

| Fused Benzofuran Derivatives | Penicillium wortmanni | 100 | [1] |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (40) | Candida krusei, Candida albicans | 31.25 | [1] |

Anticancer Activity

The cytotoxic effects of benzofuran derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, in this case, cell growth.

Table 2: Cytotoxic Activity (IC50) of Benzofuran Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Brominated Benzofuran Derivative (VIII) | K562 (leukemia), HL-60 (leukemia) | 5.0, 0.1 | [5] |

| 2-Benzoylbenzofuran Derivative (11e) | MCF-7 (breast cancer) | Potent activity | [6] |

| Benzofuran-Isatin Hybrid (23a) | SW-620 (colorectal cancer), HT-29 (colorectal cancer) | 8.7, 9.4 | [6] |

| Benzofuran-Isatin Hybrid (23d) | SW-620 (colorectal cancer), HT-29 (colorectal cancer) | 6.5, 9.8 | [6] |

| 3-Methylbenzofuran Derivative (16b) | A549 (lung cancer) | 1.48 | [6] |

| Benzofuran Hybrid (13b) | MCF-7 (breast cancer), C-6 (nerve cells) | 1.875, 1.980 | [6] |

| Benzofuran Hybrid (13g) | MCF-7 (breast cancer), C-6 (nerve cells) | 1.287, 1.622 | [6] |

| 2-Acetylbenzofuran Hybrid (26) | EGFR Kinase | 0.93 | [6] |

| Benzofuran-2-carboxamide Derivative (50g) | HCT-116 (colorectal), HeLa (cervical), HepG2 (liver), A549 (lung) | 0.87, 0.73, 5.74, 0.57 | [6] |

| 3-Formylbenzofuran Derivative (3b) | SK-Hep-1 (liver cancer) | 5.365 | [6] |

| 3-Formylbenzofuran Derivative (3c) | SK-Hep-1 (liver cancer) | 6.013 | [6] |

| Benzofuran-Oxadiazole Hybrid (5d) | A549 (lung cancer) | 6.3 | [7] |

| Benzofuran-Oxadiazole Hybrid (5e) | A549 (lung cancer) | 17.9 | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Aza-benzofuran (1) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 17.31 | [8] |

| Aza-benzofuran (3) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 16.5 | [8] |

| Aza-benzofuran (2) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 31.5 | [8] |

| Aza-benzofuran (4) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 42.8 | [8] |

| Piperazine/Benzofuran Hybrid (5d) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 52.23 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used in the biological screening of benzofuran derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Preparation of Microbial Inoculum:

-

Culture the test microorganism (bacteria or fungi) on an appropriate agar medium overnight at 37°C.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.[10]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[10]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[10]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[8]

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells and seed them in a 96-well plate at a density of 5 x 10^4 cells per well. Allow the cells to adhere overnight.

-

-

Compound and LPS Treatment:

-

Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C with 5% CO2.

-

-

Griess Assay for Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

-

Mandatory Visualizations

Experimental and logical relationships

The following diagrams illustrate key experimental workflows and logical relationships in the biological screening of this compound and its analogs.

Caption: Workflow for Synthesis and Initial Biological Screening.

Signaling Pathways

The anti-inflammatory effects of certain benzofuran derivatives have been linked to the inhibition of the NF-κB and MAPK signaling pathways.[9] These pathways are crucial in regulating the expression of pro-inflammatory genes.

Caption: Inhibition of NF-κB and MAPK Signaling Pathways.

Conclusion

While specific biological screening data for this compound is not extensively available in the public domain, the initial biological screenings of its close structural analogs reveal significant potential in antimicrobial, anticancer, and anti-inflammatory applications. The provided quantitative data, detailed experimental protocols, and visualized pathways offer a solid foundation for researchers to design and conduct further investigations into this promising class of compounds. Future studies should focus on the systematic screening of this compound to elucidate its specific biological activities and mechanisms of action, which will be crucial for its potential development as a therapeutic agent.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile as a versatile starting material. The benzofuran moiety is a prominent scaffold in many biologically active compounds, and its incorporation into other heterocyclic systems is of significant interest in medicinal chemistry and drug discovery.[1][2] The protocols outlined below describe the synthesis of pyrazole and pyrimidine derivatives, which are classes of compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

Data Presentation: Synthesized Heterocyclic Compounds

The following tables summarize the quantitative data for representative heterocyclic compounds synthesized from this compound and its derivatives.

Table 1: Pyrazole Derivatives Synthesized from 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile [2]

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |

| 3a | C₂₀H₁₂BrN₅O₂ | 75 | 256-259 |

| 3b | C₂₀H₁₂BrN₅O₂S | 75 | 260-263 |

| 3c | C₁₅H₇BrN₆O₂ | 84 | >300 |

| 3e | C₁₈H₁₀BrN₅O₂ | 72 | >300 |

Table 2: Spectral Data for Pyrazole Derivative 3a [2]

| Spectral Data Type | Values |

| IR (KBr, cm⁻¹) | 3334, 3166 (NH), 3065 (aromatic CH), 2224 (CN), 1640 (C=O) |

| ¹H NMR (δ, ppm) | 6.46 (s, 1H, pyrazole), 7.21-7.79 (m, 9H, ArH's), 8.81, 9.24 (s, 2H, 2NH) |

Table 3: Pyrimidine Derivatives Synthesized from Benzofuran Chalcone Precursors [1]

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |

| 4a | C₁₅H₁₀N₂O₂S | 79 | 160-162 |

| 4b | C₁₆H₁₂N₂O₂S | 80 | 154-156 |

| 5a | C₁₅H₁₀N₂OS₂ | 85 | 158-160 |

| 5b | C₁₆H₁₂N₂OS₂ | 76 | 154-156 |

| 6a | C₁₅H₁₁N₃OS | 83 | 168-170 |

Table 4: Spectral Data for Pyrimidine Derivative 5a [1]

| Spectral Data Type | Values |

| IR (KBr, cm⁻¹) | 2564 (SH), 1655 (C=N) |

| ¹H NMR (δ, ppm) | 7.33-7.35 (d, 2H, thiophene), 7.53-8.35 (m, 6H, ArH), 8.54 (s, 1H, pyrimidine), 10.35 (s, 1H, SH) |

| ¹³C NMR (δ, ppm) | 100.50, 112.50, 112.86, 113.11, 116.96, 118.78, 123.24, 124.00, 127.33, 128.20, 130.38 (C-S), 145.29 (C=C), 151.54 (C-O), 153.78 (C-N), 155.84 (C=N), 179.43 (C-SH) |

| MS (m/z) | 311.30 [M+1] |

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Derivatives

This protocol describes the synthesis of pyrazole derivatives via the reaction of a substituted this compound with diazonium salts of heterocyclic amines.[2]

Materials:

-

3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile (1)

-

Appropriate heterocyclic amine (e.g., 2-amino-5-phenyl-1,3,4-thiadiazole)

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Sodium acetate

-

Ethanol

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

Dissolve the heterocyclic amine (5 mmol) in a suitable solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (5 mmol) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile (5 mmol) and sodium acetate (0.65 g, 5 mmol) in ethanol (30 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the solution of the benzofuran derivative with constant stirring.

-

Continue stirring at 0-5 °C for 2 hours.

-

-

Isolation and Purification:

-

The resulting solid precipitate is collected by filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., dioxane or acetic acid) to obtain the pure pyrazole derivative.[2]

-

Protocol 2: Synthesis of Pyrimidine Derivatives (via Chalcone Intermediate)

This protocol outlines a general method for the synthesis of pyrimidine derivatives from benzofuran chalcones, which can be prepared from this compound. The first step, the synthesis of the chalcone, would involve a Claisen-Schmidt condensation between 2-acetylbenzofuran (derivable from the starting nitrile) and an appropriate aldehyde. The subsequent reaction with urea or thiourea yields the pyrimidine ring.[1][3]

Materials:

-

Benzofuran chalcone (e.g., (2E)-1-(1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one) (1 mmol)

-

Urea or Thiourea (1 mmol)

-

Potassium hydroxide

-

Ethanol

-

10% Sodium bicarbonate solution

-

Ice

Procedure:

-

Reaction Setup:

-